Fmoc-Gln(Tmob)-OH
Overview
Description
Fmoc-Gln(Tmob)-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-L-glutamine (2,4,6-trimethoxybenzyl) ester, is a derivative of the amino acid glutamine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The compound is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus and the 2,4,6-trimethoxybenzyl (Tmob) group at the side chain, which prevents unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gln(Tmob)-OH typically involves the protection of the amino group of glutamine with the Fmoc group and the side chain with the Tmob group. The process begins with the reaction of glutamine with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-Gln-OH. The side chain is then protected by reacting Fmoc-Gln-OH with 2,4,6-trimethoxybenzyl chloride in the presence of a base like triethylamine. The reaction conditions usually involve anhydrous solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gln(Tmob)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group is typically achieved using a base such as piperidine, while the Tmob group can be removed using acidic conditions.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) in dichloromethane for Tmob removal.
Coupling: DIC and HOBt in DMF or N-methyl-2-pyrrolidone (NMP).
Major Products Formed
Deprotection: Free amino group and free side chain.
Coupling: Formation of peptide bonds leading to longer peptide chains.
Scientific Research Applications
Chemistry
Fmoc-Gln(Tmob)-OH is widely used in the synthesis of peptides and proteins. It allows for the sequential addition of amino acids to form complex peptide structures.
Biology
In biological research, the compound is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs.
Medicine
This compound is utilized in the development of therapeutic peptides and vaccines. It is also used in the synthesis of peptide-based diagnostic agents.
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the synthesis of cosmetic peptides and bioactive peptides for various applications.
Mechanism of Action
The mechanism of action of Fmoc-Gln(Tmob)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the Tmob group protects the side chain. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The compound does not have a direct biological target but facilitates the synthesis of biologically active peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gln(Trt)-OH: Similar to Fmoc-Gln(Tmob)-OH but uses a trityl (Trt) group for side chain protection.
Fmoc-Gln(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.
Fmoc-Gln(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group for side chain protection.
Uniqueness
This compound is unique due to the use of the Tmob group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides that are sensitive to harsh deprotection conditions.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O8/c1-37-18-14-26(38-2)23(27(15-18)39-3)16-31-28(33)13-12-25(29(34)35)32-30(36)40-17-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-11,14-15,24-25H,12-13,16-17H2,1-3H3,(H,31,33)(H,32,36)(H,34,35)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRRSRMARPWARV-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560368 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120658-64-2 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120658-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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